Lipophilicity and Hydrogen-Bonding Capacity Differentiate the Dimethylamino Analog from the Primary Amine (Amiquinsin)
4-Dimethylamino-6,7-dimethoxyquinoline exhibits a computed XlogP of 2.3, compared with a LogP of 1.88 for the 4-amino analog amiquinsin . The tertiary dimethylamino group contributes zero hydrogen-bond donors (HBD = 0) and a topological polar surface area (TPSA) of 34.6 Ų, whereas the primary amine analog possesses two HBDs and a TPSA of 57.4 Ų . This 0.42-unit increase in logP and the complete loss of HBD capacity predict higher membrane permeability and potentially altered oral bioavailability for the dimethylamino derivative .
| Evidence Dimension | Lipophilicity (XlogP / LogP) |
|---|---|
| Target Compound Data | XlogP = 2.3 |
| Comparator Or Baseline | Amiquinsin (4-amino-6,7-dimethoxyquinoline): LogP = 1.88 |
| Quantified Difference | ΔLogP = +0.42 (22% increase in lipophilicity) |
| Conditions | Computed values (XlogP for target; vendor-reported LogP for comparator) |
Why This Matters
Higher lipophilicity and absence of HBDs favor blood-brain barrier penetration and alter formulation requirements, making the dimethylamino analog more suitable for CNS-targeted discovery programs than the primary amine.
